An In-depth Technical Guide to N-methylnaphthalen-2-amine (CAS: 2216-67-3)
An In-depth Technical Guide to N-methylnaphthalen-2-amine (CAS: 2216-67-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-2-amine, with the CAS registry number 2216-67-3, is an aromatic organic compound featuring a naphthalene core substituted with a methylamino group.[1] As a derivative of 2-naphthylamine, a compound historically used in dye manufacturing and recognized for its carcinogenic properties, N-methylnaphthalen-2-amine and its related structures are of significant interest in medicinal chemistry, toxicology, and synthetic organic chemistry.[1][2][3] Its aromatic nature and the presence of a reactive amine group make it a versatile intermediate for the synthesis of more complex molecules.[1]
This guide provides a comprehensive technical overview of N-methylnaphthalen-2-amine, consolidating information on its physicochemical properties, synthesis, analytical characterization, biological relevance, and experimental protocols. The content is structured to provide field-proven insights and support the research and development endeavors of professionals in the chemical and biomedical sciences.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of N-methylnaphthalen-2-amine is critical for its handling, application in synthesis, and analytical detection.
Chemical and Physical Properties
The key physicochemical properties of N-methylnaphthalen-2-amine are summarized in the table below. These values, derived from various chemical databases and computational models, inform its solubility, stability, and reactivity.[1][4]
| Property | Value | Source |
| CAS Number | 2216-67-3 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₁N | [4][5][8] |
| Molecular Weight | 157.21 g/mol | [4][5][8][9] |
| Appearance | Brown or colorless liquid | [6] |
| Boiling Point | 590.20 K (317.05 °C) at normal pressure | [4] |
| 160-163 °C at 8 Torr | [6] | |
| Melting Point | 338.03 K (64.88 °C) (Joback Calculated) | [4] |
| Density | 1.099 g/cm³ | [1] |
| LogP (Octanol/Water) | 2.881 - 2.955 | [1][4] |
| Water Solubility | Log10(S) = -3.28 mol/L (Crippen Calculated) | [4] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [10] |
Spectroscopic Data Interpretation
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of N-methylnaphthalen-2-amine.
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¹H NMR Spectroscopy : In proton NMR, the N-methyl group is particularly distinctive, typically appearing as a sharp singlet between 2.2 and 2.6 ppm.[11][12] The protons on the carbon adjacent to the nitrogen (α-hydrogens) are deshielded and will appear further downfield than typical alkane protons. The aromatic protons on the naphthalene ring will exhibit complex splitting patterns in the aromatic region of the spectrum.
-
¹³C NMR Spectroscopy : The carbon of the N-methyl group will have a characteristic shift. Carbons adjacent to the amine nitrogen are deshielded and absorb approximately 20 ppm further downfield than they would in a comparable alkane structure.[12] A 13C NMR spectrum for N-methylnaphthalen-2-amine has been reported in the literature.[8]
-
Infrared (IR) Spectroscopy : As a secondary amine, N-methylnaphthalen-2-amine is expected to show a single, characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range.[11][12] This band is generally sharper and less intense than the O-H band of alcohols.[11][12]
-
Mass Spectrometry (MS) : The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (157.21). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent for this compound.[13] Fragmentation patterns would likely involve cleavage of the methyl group or fragmentation of the naphthalene ring.
Synthesis and Chemical Reactivity
N-methylnaphthalen-2-amine serves as a key building block in organic synthesis. Its preparation and subsequent reactions are central to its utility.
Synthetic Pathways
The synthesis of N-methylnaphthalen-2-amine can be achieved through several methods, primarily involving the modification of naphthalen-2-amine.
-
Direct Methylation : A common and straightforward approach is the direct methylation of naphthalen-2-amine. This reaction typically employs a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a weak base like potassium carbonate to neutralize the acid byproduct.[1] The base is crucial to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the methylating agent.
-
Reductive Amination : An alternative route involves the reductive amination of 2-naphthaldehyde or a related ketone. This two-step, one-pot process first involves the formation of an imine with methylamine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) to yield the secondary amine.
-
Reduction of Nitro Derivatives : The compound can also be synthesized by the reduction of corresponding N-methylated nitro-naphthalene precursors, although this is a less common route.[1]
A generalized workflow for the direct methylation synthesis is presented below.
Caption: Generalized workflow for the synthesis of N-methylnaphthalen-2-amine via direct methylation.
Key Chemical Reactions
The reactivity of N-methylnaphthalen-2-amine is dominated by the nucleophilic character of the amine and the electrophilic substitution susceptibility of the aromatic naphthalene ring.
-
N-Alkylation/Arylation : The secondary amine can be further alkylated or arylated to form tertiary amines.[1]
-
Diazotization : In acidic conditions, reaction with nitrous acid can form a diazonium salt, a versatile intermediate for introducing a variety of functional groups or for coupling reactions to form azo compounds, which have applications as dyes.[1]
-
Electrophilic Aromatic Substitution : The naphthalene ring can undergo electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The position of substitution is directed by the activating methylamino group.[1]
Biological Activity and Toxicological Considerations
The biological profile of N-methylnaphthalen-2-amine is of paramount importance, particularly for professionals in drug development and toxicology.
Pharmacological Potential
While N-methylnaphthalen-2-amine itself is not a therapeutic agent, its structural motif is found in compounds with significant biological activity.
-
Kinase Inhibitors : Derivatives of N-methylnaphthalen-2-amine are being explored as kinase inhibitors in medicinal chemistry.[1] For example, certain anticancer agents incorporate similar phthalazinamine-based structures to target Aurora kinases, which are key regulators of cell division.[1]
-
Proton Sponges : Its derivatives are also used as intermediates in the synthesis of proton sponges, which are compounds with high basicity used in biotechnology for applications like pH-sensitive drug delivery systems.[1]
Metabolism and Toxicology
The toxicology of N-methylnaphthalen-2-amine is closely linked to its parent compound, 2-naphthylamine, a known human bladder carcinogen.[2][3][14]
-
Metabolic Activation : Aromatic amines like 2-naphthylamine undergo metabolic activation in the body, primarily through N-hydroxylation catalyzed by cytochrome P-450 enzymes.[15] This process can lead to the formation of reactive electrophilic species that can bind to DNA, inducing mutations and potentially initiating cancer. It is plausible that N-methylnaphthalen-2-amine could undergo similar metabolic pathways. The metabolic conversion of 2-nitronaphthalene to the carcinogenic 2-naphthylamine in rats highlights the potential for related compounds to be metabolized into toxic substances.[16]
-
Safety and Handling : Given its structural similarity to a known carcinogen, N-methylnaphthalen-2-amine should be handled with extreme caution. It is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be used at all times. All work should be conducted in a well-ventilated fume hood.
Analytical Methodologies
Robust analytical methods are essential for the quantification and identification of N-methylnaphthalen-2-amine in various matrices, from reaction mixtures to biological samples.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is a standard method for assessing the purity of N-methylnaphthalen-2-amine and monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For sensitive and selective detection, especially in complex matrices, LC-MS is the technique of choice.[17][18] Using tandem mass spectrometry (LC-MS/MS) allows for highly specific quantification through selected reaction monitoring (SRM).[19][20]
The general workflow for analyzing N-arylamines using LC-MS is depicted below.
Caption: A typical analytical workflow for the quantification of N-arylamines using LC-MS/MS.
Detailed Experimental Protocols
This section provides actionable, step-by-step protocols for key procedures involving N-methylnaphthalen-2-amine.
Protocol: Synthesis via Direct Methylation of 2-Naphthylamine
Objective: To synthesize N-methylnaphthalen-2-amine from 2-naphthylamine.
Materials:
-
2-Naphthylamine
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-naphthylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per gram of 2-naphthylamine).
-
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.2 eq) dropwise at room temperature. Causality: Dropwise addition controls the initial exothermic reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality: Refluxing provides the necessary activation energy for the SN2 reaction to proceed efficiently.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and iodide salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic layer). Causality: The aqueous washes remove inorganic byproducts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylnaphthalen-2-amine.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to obtain the final product. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis. Purity should be >95% as determined by HPLC.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of a synthesized batch of N-methylnaphthalen-2-amine.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA
-
Sample of N-methylnaphthalen-2-amine, dissolved in Acetonitrile (~1 mg/mL)
Methodology:
-
System Setup: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min. Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:
-
0-15 min: 30% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 30% B
-
18-25 min: Hold at 30% B (re-equilibration)
-
Causality: The gradient elution ensures that compounds with varying polarities are effectively separated and eluted from the column as sharp peaks.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and expressing the result as a percentage.
Conclusion
N-methylnaphthalen-2-amine (CAS 2216-67-3) is a compound of significant interest due to its role as a synthetic intermediate and its structural relationship to biologically active molecules and known carcinogens. A thorough understanding of its properties, synthesis, and analytical behavior is crucial for its safe and effective use in research and development. The protocols and data presented in this guide are intended to provide a solid technical foundation for scientists and researchers working with this versatile aromatic amine. Due diligence regarding its potential toxicity is essential, and all handling should be performed under stringent safety protocols.
References
A consolidated list of sources will be provided upon request.
Sources
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